

5-Phenylpyridin-2-ol: A Privileged Scaffold in Modern Drug Discovery

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Compound of Interest

Compound Name: **5-Phenylpyridin-2-ol**

Cat. No.: **B1600608**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridin-2-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile roles in molecular recognition.[1][2][3] This six-membered heterocyclic ring can act as a hydrogen bond donor and acceptor, and serve as a bioisostere for various functional groups such as amides and phenyls.[1][2] These properties allow it to influence a drug candidate's lipophilicity, aqueous solubility, and metabolic stability, making it a highly sought-after component in the design of novel therapeutics.[1][2] Within this important class of compounds, **5-Phenylpyridin-2-ol** stands out as a key building block and a molecule of significant interest. Its structure combines the advantageous pyridin-2-one core with a phenyl substituent, offering a platform for a wide range of chemical modifications and potential biological activities. This guide provides a comprehensive technical overview of **5-Phenylpyridin-2-ol**, including its fundamental properties, a detailed synthetic protocol, and its applications in the field of drug discovery.

Physicochemical Properties of 5-Phenylpyridin-2-ol

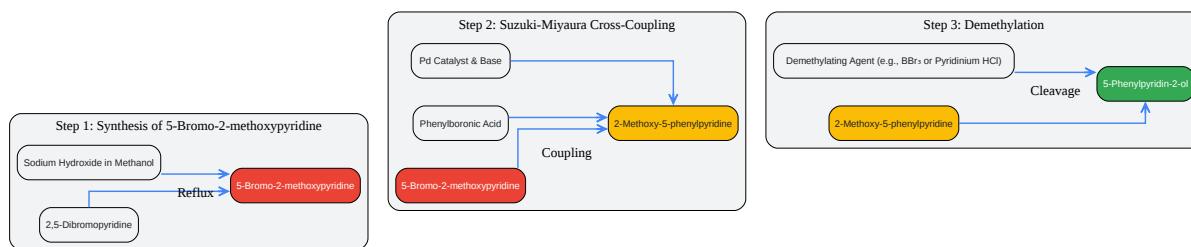
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key identifiers and properties of **5-Phenylpyridin-2-ol** are summarized in the table below.

Property	Value	Source
CAS Number	76053-45-7	N/A
Molecular Formula	C ₁₁ H ₉ NO	N/A
Molecular Weight	171.20 g/mol	N/A
Synonyms	5-phenyl-2(1H)-pyridone, 5- Phenyl-2-hydroxypyridine	N/A

Synthesis of 5-Phenylpyridin-2-ol: A Step-by-Step Protocol

The synthesis of **5-Phenylpyridin-2-ol** can be efficiently achieved through a multi-step process commencing with the preparation of a key intermediate, 5-bromo-2-methoxypyridine, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction and subsequent demethylation. This synthetic route offers a reliable and scalable method for obtaining the target molecule.

Experimental Workflow Diagram



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Caption: Synthetic workflow for **5-Phenylpyridin-2-ol**.

Step 1: Synthesis of 5-Bromo-2-methoxypyridine

The precursor, 5-bromo-2-methoxypyridine, is synthesized from 2,5-dibromopyridine.

Protocol:

- In a 500 mL reaction flask, combine 47 g of 2,5-dibromopyridine and 8 g of solid sodium hydroxide in 200 mL of methanol.[4]
- Stir the mixture and heat to reflux for 5 hours.[4]
- After the reaction is complete, remove the majority of the methanol by distillation.[4]
- Cool the reaction mixture and add 100 mL of water.[4]
- Extract the aqueous layer with dichloromethane.[4]
- Remove the dichloromethane from the organic layer to obtain the crude product.[4]
- Purify the crude product by distillation under reduced pressure to yield 2-methoxy-5-bromopyridine.[4]

Step 2: Suzuki-Miyaura Cross-Coupling

This step involves the palladium-catalyzed cross-coupling of 5-bromo-2-methoxypyridine with phenylboronic acid to form the C-C bond. The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl compounds due to its tolerance of a wide range of functional groups.[5][6]

Protocol:

- To a dry Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 equivalent), phenylboronic acid (1.2 equivalents), and a suitable base such as potassium phosphate (2.0-3.0 equivalents).[5][7]

- Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$) (0.02 - 0.05 equivalents).[5][7]
- Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[7]
- Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (in a 4:1 to 10:1 ratio).[5][7]
- Stir the reaction mixture at a temperature between 85-95 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5]
- Upon completion, cool the reaction to room temperature and filter the mixture.
- Dilute the filtrate with an organic solvent such as ethyl acetate and wash sequentially with a 5% sodium carbonate solution and brine.[8]
- Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxy-5-phenylpyridine.[8]
- The crude product can be purified by column chromatography on silica gel.

Step 3: Demethylation to 5-Phenylpyridin-2-ol

The final step is the cleavage of the methyl ether to yield the desired **5-Phenylpyridin-2-ol**. This can be achieved using various demethylating agents.

Protocol (Conceptual - specific conditions may need optimization):

- Dissolve the crude 2-methoxy-5-phenylpyridine from the previous step in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add a demethylating agent such as boron tribromide (BBr_3) or pyridinium hydrochloride.

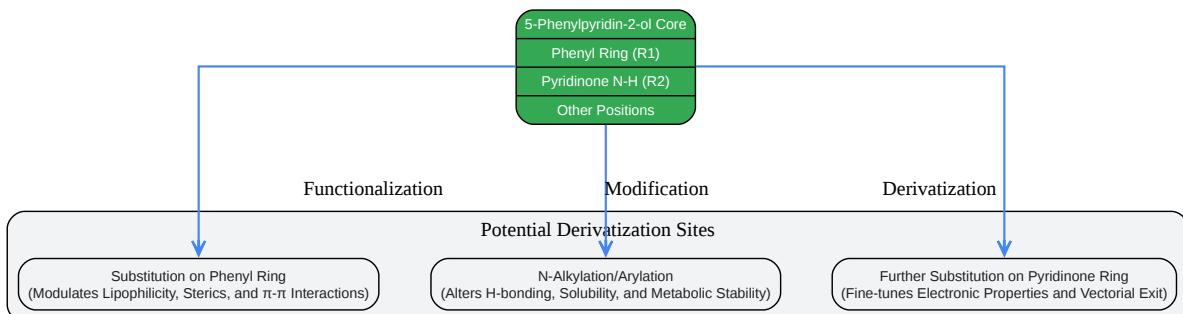
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction by carefully adding methanol or water.
- Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
- Extract the product with an appropriate organic solvent.
- Dry the combined organic layers over a drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure **5-Phenylpyridin-2-ol**.

Applications in Drug Discovery and Medicinal Chemistry

The pyridin-2-one scaffold is a highly valued structural motif in medicinal chemistry, and **5-Phenylpyridin-2-ol** serves as a key starting point for the synthesis of a diverse range of biologically active molecules.^{[1][3]} The phenyl group at the 5-position provides a site for further functionalization, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of the 5-aryl-pyridone core have shown promise as potent inhibitors of Anaplastic Lymphoma Kinase (ALK), a significant target in cancer therapy.^[9] Furthermore, analogs of 5-substituted-2(1H)-pyridone are being investigated as potential treatments for idiopathic pulmonary fibrosis.^[10] The versatility of the pyridin-2-one core allows it to mimic peptide bonds and interact with the hinge region of kinases, making it a valuable component in the design of kinase inhibitors.^[1]

The 5-Phenylpyridin-2-ol Core as a Versatile Scaffold



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Caption: Derivatization potential of the **5-Phenylpyridin-2-ol** scaffold.

The inherent properties of the **5-Phenylpyridin-2-ol** scaffold, combined with the potential for diverse chemical modifications, make it an attractive starting point for the development of new therapeutic agents across various disease areas.

Conclusion

5-Phenylpyridin-2-ol is a molecule of significant interest to the scientific and drug discovery community. Its straightforward synthesis, coupled with the proven biological relevance of the pyridin-2-one scaffold, positions it as a valuable building block for the generation of novel and potent bioactive compounds. The detailed synthetic protocol and discussion of its medicinal chemistry applications provided in this guide are intended to facilitate further research and development efforts centered on this promising chemical entity.

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